molecular formula C13H12F3N3O2 B168764 N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 129476-61-5

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B168764
CAS No.: 129476-61-5
M. Wt: 299.25 g/mol
InChI Key: BRDJQRIUIQTCSY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in a decrease in the activity of these enzymes, which can have significant effects on the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases can affect several biochemical pathways. For instance, the inhibition of h-TNAP can disrupt bone mineralization, leading to bone disorders . Similarly, the inhibition of h-IAP can affect lipid metabolism, potentially leading to metabolic disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of alkaline phosphatases. This can lead to a disruption in the normal functioning of cells, particularly those involved in bone mineralization and lipid metabolism . The exact effects would depend on the specific enzymes that are inhibited and the extent of their inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenazone (antipyrine) with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolone structure, which is then further reacted with trifluoroacetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrazolone derivatives.

  • Substitution: Generation of various substituted pyrazolones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrated significant inhibitory effects against various bacterial strains. These compounds were screened against human recombinant alkaline phosphatase and ecto-nucleotidases, showing potential as therapeutic agents in treating infections and inflammatory diseases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting their potential use in developing new anti-inflammatory drugs .

Cancer Research

Recent investigations into the biological activity of this compound have revealed its potential as an anticancer agent. The structural characteristics of the pyrazole ring allow for interactions with DNA and other cellular targets, which can lead to apoptosis in cancer cells .

Enzyme Inhibition Studies

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide has been utilized to explore enzyme inhibition mechanisms. It has been tested against various alkaline phosphatases and nucleotidases, showing varying degrees of inhibition that can be further investigated for drug development purposes .

Binding Studies

The compound's ability to bind to nucleotide protein targets makes it a candidate for studying biochemical interactions at the molecular level. This property can be leveraged in drug design to create more effective inhibitors or modulators of enzyme activity .

Coordination Chemistry

The complexation of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) with metal ions has been studied to develop new materials with unique electronic properties. For example, the synthesis of cobalt complexes using this pyrazole derivative has shown promising results in catalysis and material applications due to their distinct geometric configurations and electronic properties .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityInhibitory effects against bacterial strains; potential therapeutic applications
Cancer ResearchInduced apoptosis in cancer cells; potential anticancer properties
Coordination ChemistryDevelopment of metal complexes with unique properties; applications in catalysis

Comparison with Similar Compounds

  • N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide: Another pyrazolone derivative with similar biological activities[_{{{CITATION{{{_2{N -(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1 H -pyrazol-4-yl ... - MDPI.

  • 2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities, such as antibacterial and anti-inflammatory properties.

Uniqueness: N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which enhances its stability and reactivity compared to other pyrazolones.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Biological Activity

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their interactions with various biological targets.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 4-aminophenazone with various acylating agents. The resulting products were characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. The molecular formula is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2 with a molecular weight of 299.25 g/mol .

Biological Activity

1. Enzyme Inhibition Studies
The biological evaluation included screening against several human alkaline phosphatases (APs) and ecto-5′-nucleotidases (e5-NT). The compounds exhibited varying degrees of inhibition:

Enzyme TypeInhibition Activity
Human Tissue-Nonspecific AP (h-TNAP)Moderate inhibition
Human Intestinal AP (h-IAP)Lower inhibition compared to e5-NT
Human Placental AP (h-PLAP)Lower inhibition
Human Germ Cell AP (h-GCAP)Lower inhibition
Recombinant Human e5-NTHigher inhibition
Rat e5-NTHigher inhibition

The results indicated that while the compounds inhibited APs, they showed a more pronounced inhibitory effect on e5-NT, suggesting a potential application in targeting nucleotide metabolism .

2. Antibacterial and Antifungal Activity
In addition to enzyme inhibition, derivatives of this pyrazole compound were tested for antibacterial and antifungal activities against various strains. The results showed:

Test OrganismActivity Observed
Staphylococcus aureusModerate activity
Escherichia coliLow activity
Candida albicansLow to moderate activity

These findings suggest that while the compound has some antibacterial properties, further modifications may be necessary to enhance its efficacy against specific pathogens .

3. Cytotoxicity and Antitumor Activity
Cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated selective cytotoxic effects:

Cell LineIC50 Value (µM)
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM

These results indicate that this compound has potential as an anticancer agent but requires further investigation to optimize its therapeutic index .

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

  • Study on Enzyme Inhibition : A study reported that similar pyrazole compounds effectively inhibited ecto-nucleotidases in vitro, suggesting their role in modulating nucleotide signaling pathways .
  • Antimicrobial Properties : Another research indicated that modifications in the pyrazole structure could enhance the antimicrobial activity against resistant bacterial strains .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-8-10(17-12(21)13(14,15)16)11(20)19(18(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJQRIUIQTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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